

Comparative Pharmacokinetic Analysis of WDR5-MLL1 Inhibitors: DDO-2213 vs. OICR-9429

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DDO-2213

Cat. No.: B15583738

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A Guide for Researchers in Drug Development

The interaction between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia 1 (MLL1) is a critical dependency for the initiation and maintenance of MLL-rearranged leukemias. This has made the WDR5-MLL1 protein-protein interaction a prime target for therapeutic intervention. This guide provides a comparative analysis of the pharmacokinetic properties of **DDO-2213**, a promising oral inhibitor, against another key WDR5-MLL1 inhibitor, OICR-9429. The data presented is compiled from preclinical studies to assist researchers in evaluating and selecting candidates for further development.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of **DDO-2213** and OICR-9429 in preclinical rodent models. These parameters are crucial for assessing the drug-like properties of the compounds, including their absorption, distribution, and overall exposure.

Pharmacokinetic Parameter	DDO-2213 (Mouse)	DDO-2213 (Rat)	OICR-9429 (Mouse)
Dose (Route)	50 mg/kg (p.o.)	50 mg/kg (p.o.)	5 mg/kg (i.v.)
C _{max} (ng/mL)	1001 ± 139	1654 ± 265	1140
T _{max} (h)	2.33 ± 1.63	3.00 ± 1.41	0.08
AUC (0-t) (ng·h/mL)	4861 ± 975	10067 ± 2049	821
AUC (0-∞) (ng·h/mL)	4967 ± 983	10254 ± 2068	823
t _{1/2} (h)	4.35 ± 1.54	4.98 ± 1.05	1.8
Oral Bioavailability (F%)	34.2%	46.1%	Not Reported

Data for **DDO-2213** sourced from Chen W, et al. J Med Chem. 2021.[1] Data for OICR-9429 sourced from Getlik M, et al. J Med Chem. 2016.

Experimental Protocols

The methodologies outlined below describe the in vivo pharmacokinetic studies conducted for **DDO-2213** and OICR-9429.

DDO-2213 Pharmacokinetic Study Protocol

- Animal Models: Male BALB/c mice (n=3 per time point) and male Sprague-Dawley rats (n=3 per time point) were used for the studies.
- Compound Administration: For oral administration (p.o.), **DDO-2213** was formulated in a vehicle of 0.5% CMC-Na and administered via oral gavage at a dose of 50 mg/kg. For intravenous administration (i.v.), the compound was dissolved in a solution of 20% Solutol HS 15 and administered at a dose of 5 mg/kg.
- Sample Collection: Blood samples were collected from the tail vein at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

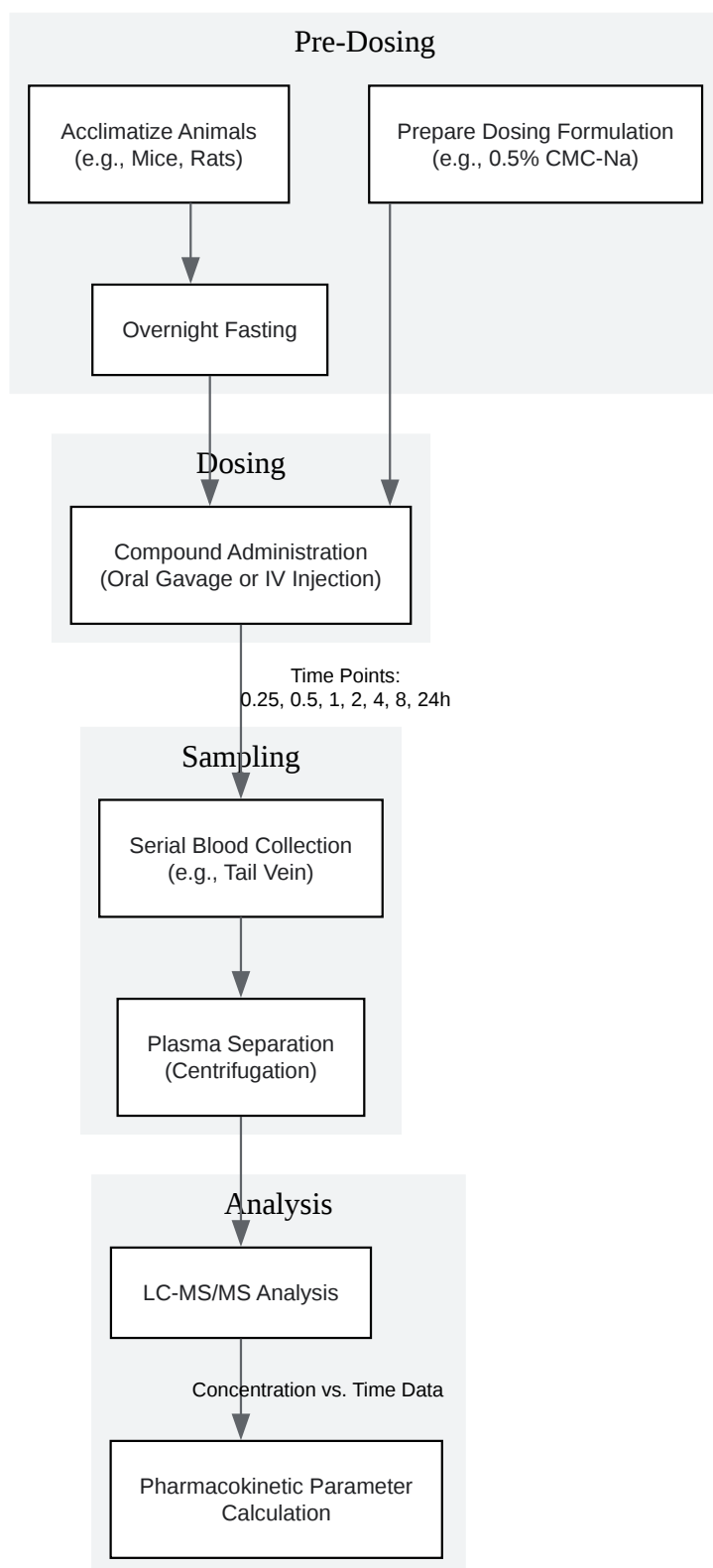
- **Sample Analysis:** Plasma concentrations of **DDO-2213** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- **Data Analysis:** Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

OICR-9429 Pharmacokinetic Study Protocol

- **Animal Model:** Male CD-1 mice were utilized for the pharmacokinetic evaluation.
- **Compound Administration:** OICR-9429 was formulated in 5% dextrose in water (D5W) and administered as a single intravenous (i.v.) bolus at a dose of 5 mg/kg.
- **Sample Collection:** Blood samples were collected at various time points post-administration.
- **Sample Analysis:** Plasma concentrations of OICR-9429 were quantified using an LC-MS/MS method.
- **Data Analysis:** Pharmacokinetic parameters were determined from the plasma concentration-time data.

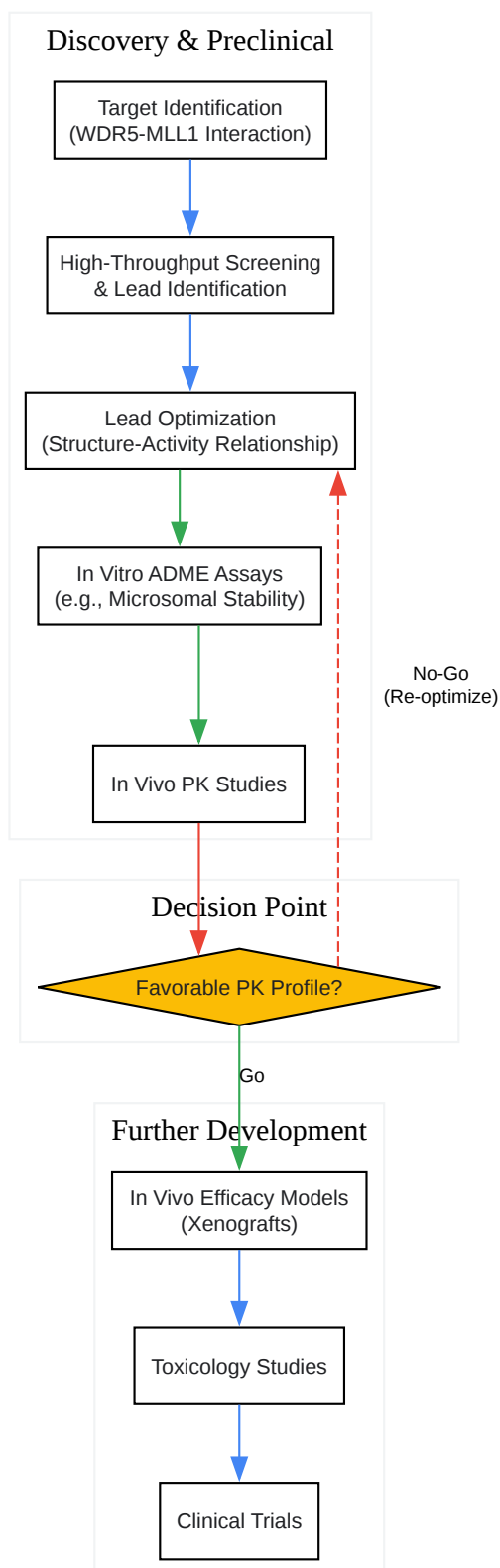
Visualizing Experimental and Logical Frameworks

To further elucidate the processes involved in pharmacokinetic assessment and drug discovery, the following diagrams are provided.



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Caption: Workflow of an In Vivo Pharmacokinetic Study.



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Caption: Drug Development Path for WDR5-MLL1 Inhibitors.

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References

- 1. Discovery of DDO-2213 as a Potent and Orally Bioavailable Inhibitor of the WDR5-Mixed Lineage Leukemia 1 Protein-Protein Interaction for the Treatment of MLL Fusion Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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